molecular formula C24H18Cl2N2O3S B6050697 N~2~-(2,3-dichlorophenyl)-N-naphthalen-2-yl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,3-dichlorophenyl)-N-naphthalen-2-yl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B6050697
M. Wt: 485.4 g/mol
InChI Key: BOWQKCAJZRMCAU-UHFFFAOYSA-N
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Description

N~2~-(2,3-dichlorophenyl)-N-naphthalen-2-yl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a naphthyl group, and a phenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dichlorophenyl)-N-naphthalen-2-yl-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,3-dichlorophenylamine, undergoes a reaction with a suitable reagent to form an intermediate compound.

    Naphthyl Group Introduction: The intermediate is then reacted with a naphthyl-containing reagent under specific conditions to introduce the naphthyl group.

    Phenylsulfonyl Group Addition: Finally, the compound is treated with a phenylsulfonyl chloride in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-dichlorophenyl)-N-naphthalen-2-yl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N~2~-(2,3-dichlorophenyl)-N-naphthalen-2-yl-N~2~-(phenylsulfonyl)glycinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(2,3-dichlorophenyl)-N-naphthalen-2-yl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chlorophenyl)-N-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(2,3-dichlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N~2~-(2,3-dichlorophenyl)-N-naphthalen-2-yl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O3S/c25-21-11-6-12-22(24(21)26)28(32(30,31)20-9-2-1-3-10-20)16-23(29)27-19-14-13-17-7-4-5-8-18(17)15-19/h1-15H,16H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWQKCAJZRMCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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